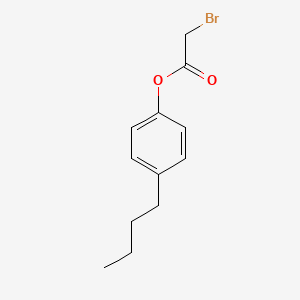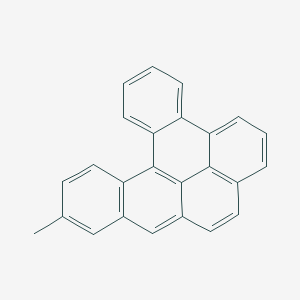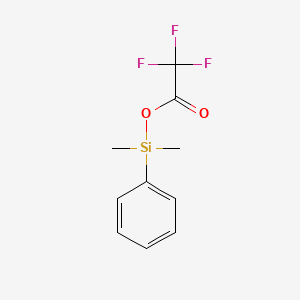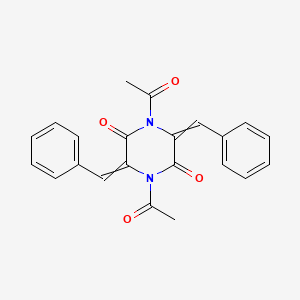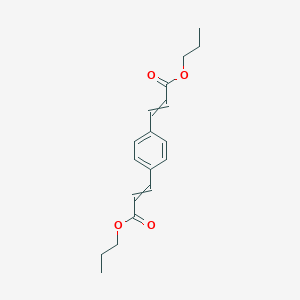
Dipropyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two prop-2-enoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which then participate in further chemical reactions. The phenylene group provides stability and rigidity to the molecule, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(1,4-phenylene)di(prop-2-enoic acid): The parent acid of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate).
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enal): A related compound with aldehyde groups instead of ester groups.
Propriétés
Numéro CAS |
64020-11-7 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
propyl 3-[4-(3-oxo-3-propoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H22O4/c1-3-13-21-17(19)11-9-15-5-7-16(8-6-15)10-12-18(20)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
ICJKMFOPMIKYDE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






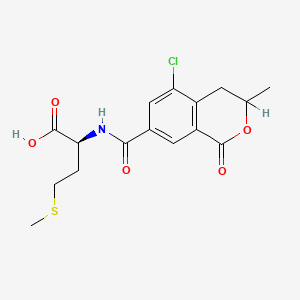
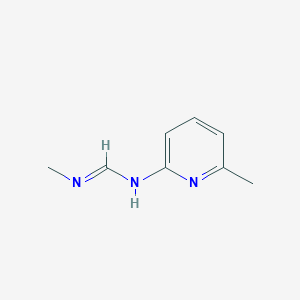

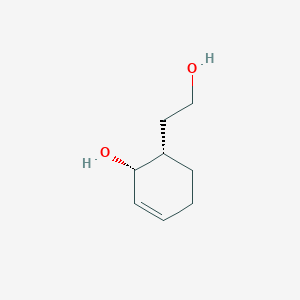
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
